molecular formula C10H12N2S2 B14301656 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 122738-26-5

3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione

Cat. No.: B14301656
CAS No.: 122738-26-5
M. Wt: 224.4 g/mol
InChI Key: NVMJYIQZUOFCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is a heterocyclic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their vibrant colors and are widely used as pigments due to their excellent lightfastness and thermal stability. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the following steps:

Chemical Reactions Analysis

3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the ethyl groups can be replaced with other functional groups using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in the study of biological systems and as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of high-performance pigments for paints, inks, and coatings

Mechanism of Action

The mechanism of action of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione can be compared with other similar compounds, such as:

Properties

122738-26-5

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

1,4-diethyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione

InChI

InChI=1S/C10H12N2S2/c1-3-5-7-8(10(14)11-5)6(4-2)12-9(7)13/h11,14H,3-4H2,1-2H3

InChI Key

NVMJYIQZUOFCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(N1)S)C(=NC2=S)CC

Origin of Product

United States

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